N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide” seems to be a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position and linked to an oxalamide group .
Synthesis Analysis
While specific synthesis methods for “N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide” were not found, a related compound, “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide”, was synthesized and characterized in a study . The study also discussed the crystallization mechanisms based on supramolecular clusters .
Chemical Reactions Analysis
In the study mentioned earlier, three distinct forms of “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” were obtained and characterized: two polymorphic forms and one solvate . The presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .
科学的研究の応用
- Research : A study by Pagliari et al. investigated polymorphism in N1, N3-bis(5-methylisoxazol-3-yl)malonamide (Compound 1). They discovered three distinct forms: two polymorphic forms and one solvate. The presence of dimethyl sulfoxide (DMSO) influenced the formation of these forms. The central carbon in Compound 1 allows flexibility, leading to its polymorphism .
- Research : Researchers worldwide are developing pharmacologically active agents containing the isoxazole ring. These compounds may have applications in drug discovery, targeting specific biological properties .
Polymorphism Studies
Pharmacological Applications
将来の方向性
The study on “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could be a potential area of exploration for “N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide” as well.
特性
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-9-12(17-20-10)16-14(19)13(18)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVXZOYZAHULIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。